molecular formula C10H7Cl2N B12593001 (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile CAS No. 646995-56-4

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile

Cat. No.: B12593001
CAS No.: 646995-56-4
M. Wt: 212.07 g/mol
InChI Key: SNWAKZTVZKNHEV-IUCAKERBSA-N
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Description

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of insecticides and herbicides.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-2,2-Dichloro-3-methylcyclopropane-1-carbonitrile
  • (1R,3R)-2,2-Dichloro-3-ethylcyclopropane-1-carbonitrile
  • (1R,3R)-2,2-Dichloro-3-isopropylcyclopropane-1-carbonitrile

Uniqueness

Compared to similar compounds, (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more versatile for various applications.

Properties

CAS No.

646995-56-4

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m0/s1

InChI Key

SNWAKZTVZKNHEV-IUCAKERBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N

Origin of Product

United States

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